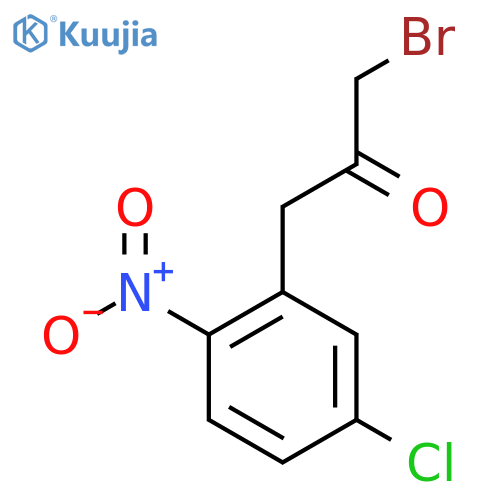

Cas no 1805838-42-9 (1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one)

1805838-42-9 structure

商品名:1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one

CAS番号:1805838-42-9

MF:C9H7BrClNO3

メガワット:292.513780832291

CID:4971577

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one

-

- インチ: 1S/C9H7BrClNO3/c10-5-8(13)4-6-3-7(11)1-2-9(6)12(14)15/h1-3H,4-5H2

- InChIKey: FPTGCVKZXMSGIB-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=C(C=CC=1[N+](=O)[O-])Cl)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 256

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 62.9

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013024270-250mg |

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |

1805838-42-9 | 97% | 250mg |

494.40 USD | 2021-06-24 | |

| Alichem | A013024270-500mg |

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |

1805838-42-9 | 97% | 500mg |

831.30 USD | 2021-06-24 | |

| Alichem | A013024270-1g |

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one |

1805838-42-9 | 97% | 1g |

1,534.70 USD | 2021-06-24 |

1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one 関連文献

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

1805838-42-9 (1-Bromo-3-(5-chloro-2-nitrophenyl)propan-2-one) 関連製品

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬